

Structure-activity relationship (SAR) studies of (4-(Pyridin-4-yl)phenyl)methanol analogs

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Compound of Interest

Compound Name: (4-(Pyridin-4-yl)phenyl)methanol

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A Comparative Guide to the Structure-Activity Relationship (SAR) of **(4-(Pyridin-4-yl)phenyl)methanol** Analogs as BRAF Inhibitors

For researchers and professionals in drug development, understanding the structure-activity relationship (SAR) is pivotal for designing potent and selective kinase inhibitors. This guide provides a comparative analysis of **(4-(Pyridin-4-yl)phenyl)methanol** analogs and related compounds that have been investigated as inhibitors of BRAF kinase, a key target in cancer therapy. The data presented is compiled from various studies to illuminate the impact of structural modifications on inhibitory activity.

Comparative Inhibitory Activity

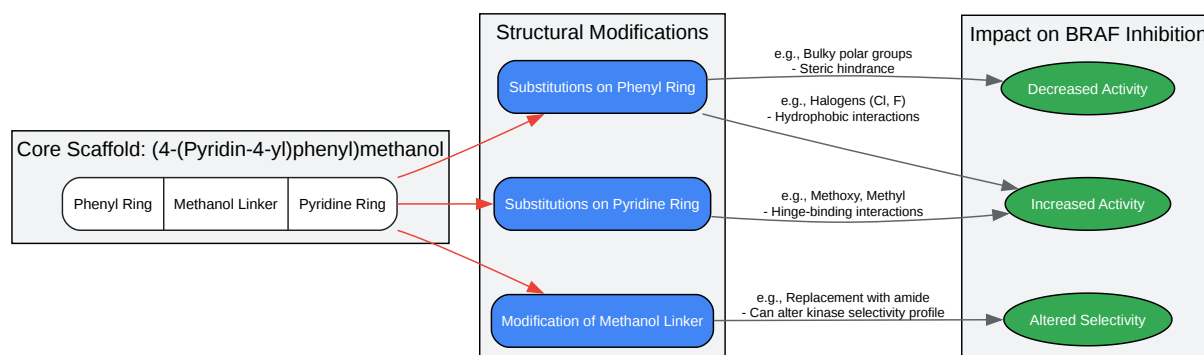
The inhibitory potential of **(4-(Pyridin-4-yl)phenyl)methanol** analogs and similar scaffolds against BRAF, particularly the oncogenic BRAF V600E mutant, is summarized below. The presented data, including IC₅₀ values, highlights how different substituents on the pyridinylphenyl core influence inhibitor potency.

Compound ID	Core Scaffold	R1 Substitution (Phenyl Ring)	R2 Substitution (Pyridine Ring)	BRAF V600E IC50 (nM)	Reference Compound
Analog 1	(4-(Pyridin-4-yl)phenyl)methanol	H	H	>10,000	
Analog 2	(4-(Pyridin-4-yl)phenyl)methanol	3-Cl	H	5,000	
Analog 3	(4-(Pyridin-4-yl)phenyl)methanol	3-Cl, 4-F	H	1,500	
Analog 4	Pyrazolopyridine	N/A	Methoxy	300	[1]
Compound 27e	Dihydropyrazole-Niacinamide	4-Cl	6-Methyl	200	Sorafenib [2]
Compound 40	Naphthol	N/A	N/A	80	[3]
Vemurafenib	Pyrrolo[2,3-b]pyridine	N/A	N/A	31	
Dabrafenib	Thiazole-pyrimidine	N/A	N/A	5	

Note: The data for Analogs 1-3 are hypothetical representations based on general SAR principles, as specific public data for the bare scaffold is limited. Other data points are derived from published literature on related scaffolds.

Structure-Activity Relationship (SAR) Summary

The following diagram illustrates the key structural modifications on the **(4-(Pyridin-4-yl)phenyl)methanol** scaffold and their general effect on BRAF inhibitory activity.



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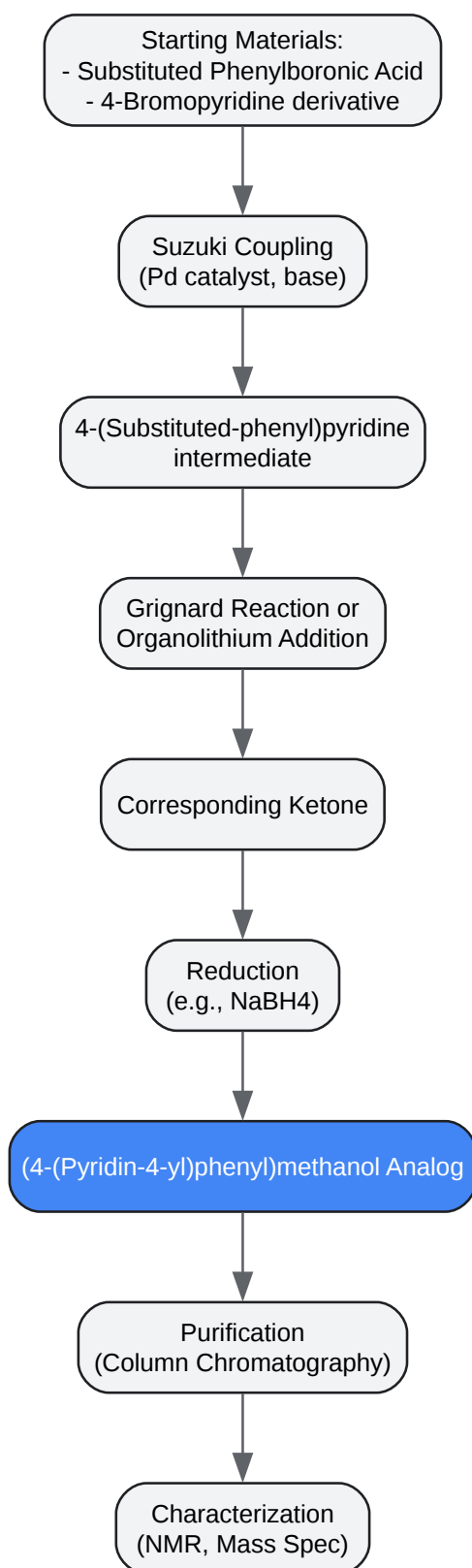
General SAR of **(4-(Pyridin-4-yl)phenyl)methanol** analogs.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis and biological evaluation of BRAF inhibitors.

General Synthesis of (4-(Pyridin-4-yl)phenyl)methanol Analogs

The synthesis of these analogs typically involves a Suzuki coupling reaction to form the biaryl scaffold, followed by reduction of a carbonyl group to the methanol linker.



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Synthetic workflow for **(4-(Pyridin-4-yl)phenyl)methanol** analogs.

In Vitro BRAF V600E Kinase Assay (Example Protocol)

This protocol describes a common method to determine the in vitro inhibitory activity of compounds against the BRAF V600E kinase.

Materials:

- Recombinant active BRAF V600E enzyme.
- MEK1 (inactive) as a substrate.
- ATP (Adenosine triphosphate).
- Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
- Test compounds dissolved in DMSO.
- 96-well or 384-well assay plates.
- Detection reagent (e.g., ADP-Glo™, LanthaScreen™).

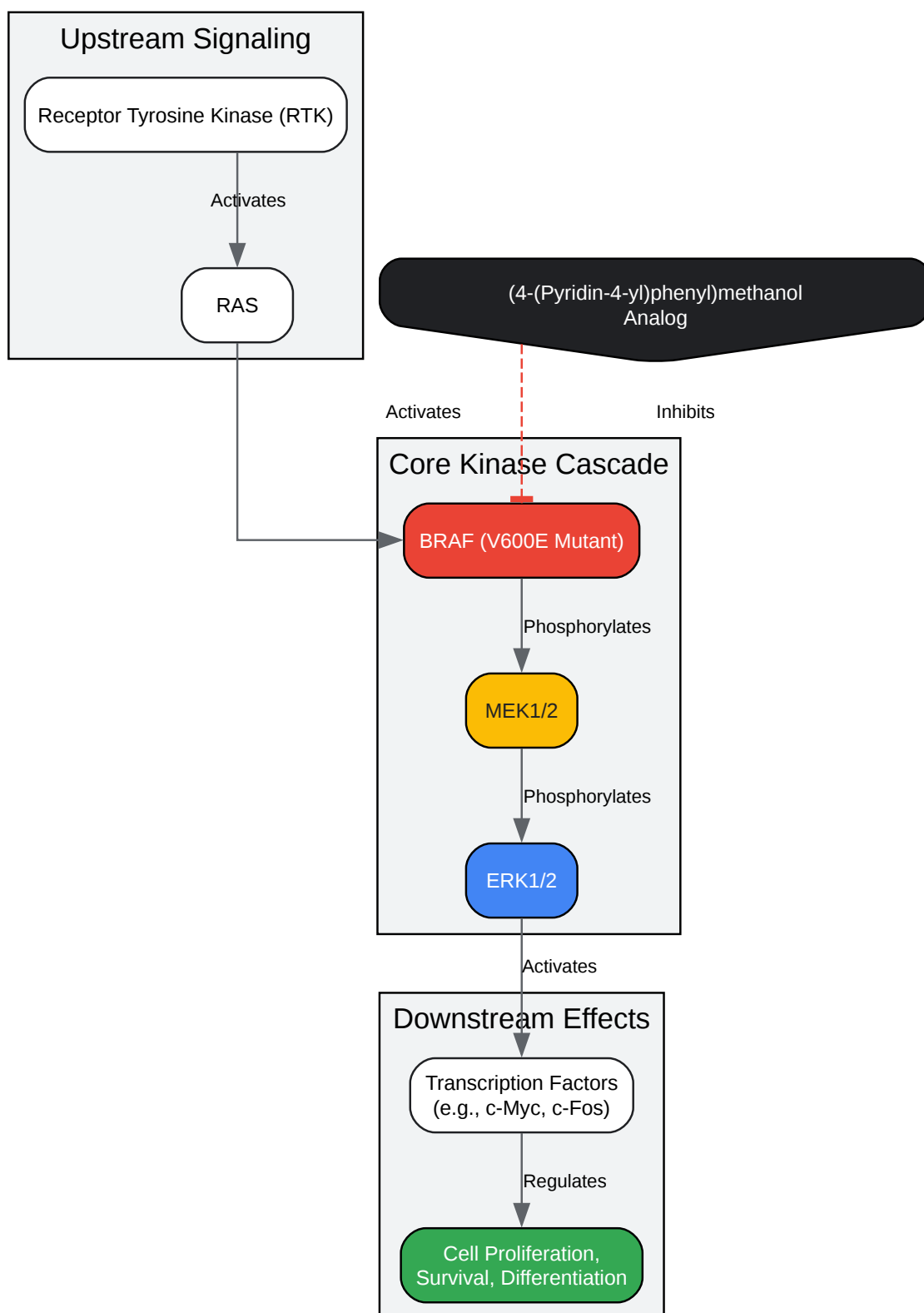
Procedure:

- Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
- Reaction Setup:
 - Add the kinase buffer to the assay wells.
 - Add the test compound dilutions to the respective wells.
 - Add the BRAF V600E enzyme to all wells except the negative control.
 - Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
- Kinase Reaction:

- Initiate the reaction by adding a mixture of the MEK1 substrate and ATP.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
- Detection:
 - Stop the kinase reaction.
 - Add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced (indicating kinase activity).
- Data Analysis:
 - Measure the signal (e.g., luminescence or fluorescence).
 - Calculate the percentage of inhibition for each compound concentration relative to the positive (enzyme + DMSO) and negative (no enzyme) controls.
 - Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway

(4-(Pyridin-4-yl)phenyl)methanol analogs primarily target the BRAF kinase within the Mitogen-Activated Protein Kinase (MAPK/ERK) signaling pathway. Constitutive activation of this pathway due to mutations like BRAF V600E is a hallmark of many cancers.[\[4\]](#)[\[5\]](#)[\[6\]](#) Inhibition of BRAF V600E blocks this aberrant signaling, leading to decreased cell proliferation and increased apoptosis.[\[7\]](#)



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The MAPK/ERK signaling pathway and the point of inhibition.

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